(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol

Catalog No.
S12309608
CAS No.
M.F
C17H13FO
M. Wt
252.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol

Product Name

(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol

IUPAC Name

[4-(4-fluoronaphthalen-1-yl)phenyl]methanol

Molecular Formula

C17H13FO

Molecular Weight

252.28 g/mol

InChI

InChI=1S/C17H13FO/c18-17-10-9-14(15-3-1-2-4-16(15)17)13-7-5-12(11-19)6-8-13/h1-10,19H,11H2

InChI Key

UZQZCGSNSKPXJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=C(C=C3)CO

(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol, also known by its CAS number 1365968-79-1, is an organic compound characterized by its molecular formula C17H13FOC_{17}H_{13}FO and a molecular weight of approximately 252.28 g/mol. The compound features a fluoronaphthalene moiety, which contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science. It appears as a pale yellow solid with no available data on its boiling or melting points .

Typical of alcohols and aromatic compounds. For instance, it can participate in:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: Converting the hydroxyl group into a carbonyl group, leading to the formation of ketones or aldehydes.
  • Substitution Reactions: The presence of the fluorine atom allows for nucleophilic aromatic substitution, which can modify the compound's structure further.

These reactions make (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol a versatile building block in organic synthesis.

Research indicates that derivatives of (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol exhibit significant biological activities. For example, related compounds have shown promising anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. These compounds can induce apoptosis and inhibit cell proliferation . The unique structure of (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol may contribute to similar biological effects, warranting further investigation.

The synthesis of (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol typically involves several steps:

  • Formation of the Fluoronaphthalene Derivative: Starting from commercially available fluoronaphthalene, various methods can be employed to introduce other functional groups.
  • Phenyl Substitution: Utilizing electrophilic aromatic substitution techniques to attach a phenyl group.
  • Hydroxymethylation: Finally, introducing the hydroxymethyl group via reduction or other synthetic pathways.

These methods highlight the compound's synthetic accessibility and potential for modification to enhance its properties .

(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol has potential applications in:

  • Pharmaceutical Development: As a precursor for synthesizing novel anticancer agents.
  • Material Science: In the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
  • Chemical Research: As a reagent in organic synthesis and

Interaction studies involving (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol could focus on its binding affinity with various biological targets. Preliminary studies on similar compounds suggest that they may interact with enzymes or receptors involved in cellular signaling pathways, potentially affecting cancer cell growth and survival .

Similar Compounds

Several compounds share structural similarities with (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol. These include:

Compound NameCAS NumberMolecular FormulaNotable Features
(3-(4-Fluoronaphthalen-1-yl)phenyl)methanol1349718-25-7C17H13FOC_{17}H_{13}FOSimilar structure with different substitution patterns
1-(4-Fluoronaphthalen-1-yl)ethanone316-68-7C12H9FOC_{12}H_{9}FOContains an ethanone moiety instead of a hydroxymethyl group
(4-Fluoronaphthalen-1-yl)methanol79996-88-6C11H9FOC_{11}H_{9}FOA simpler structure lacking the additional phenyl group

These compounds illustrate the diversity within this chemical class and highlight the unique positioning of (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol due to its dual aromatic character and functional groups .

The synthesis of (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol typically begins with functionalized naphthalene precursors. A common route involves Friedel-Crafts acylation of 4-fluoronaphthalene with benzoyl chloride derivatives, followed by reduction to install the hydroxymethyl group. Alternative pathways utilize Suzuki-Miyaura cross-coupling to link fluorinated naphthalene boronic acids with bromophenol derivatives, enabling precise control over substitution patterns.

Key Steps in Representative Pathways:

  • Naphthalene Functionalization:

    • 4-Fluoronaphthalene undergoes electrophilic substitution with acetyl chloride in the presence of AlCl₃, yielding 1-acetyl-4-fluoronaphthalene.
    • Bromination at the para position of the phenyl ring using N-bromosuccinimide (NBS) under radical conditions.
  • Coupling Reactions:

    • Palladium-catalyzed coupling between 1-bromo-4-fluoronaphthalene and 4-hydroxymethylphenylboronic acid achieves aryl-aryl bond formation.
  • Reductive Steps:

    • Sodium borohydride reduction of ketone intermediates to secondary alcohols.

Table 1: Comparison of Synthetic Routes

MethodStarting MaterialsYield (%)Key Advantage
Friedel-Crafts4-Fluoronaphthalene, AcCl62–68Short reaction sequence
Suzuki-MiyauraBoronic acid, Bromonaphthalene75–82Superior regioselectivity
Grignard AdditionNaphthalene magnesium bromide55–60Tolerance for bulky groups

Challenges in these pathways include managing the electron-withdrawing effects of fluorine, which can deactivate intermediates toward subsequent reactions.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

252.095043196 g/mol

Monoisotopic Mass

252.095043196 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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